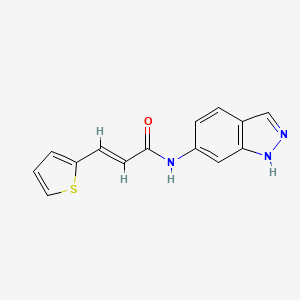

(2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide

Descripción

“(2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide” is an (E)-configured propenamide derivative featuring a 1H-indazol-6-yl group linked via an amide bond to a thiophen-2-yl-substituted α,β-unsaturated carbonyl system.

Propiedades

IUPAC Name |

(E)-N-(1H-indazol-6-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14(6-5-12-2-1-7-19-12)16-11-4-3-10-9-15-17-13(10)8-11/h1-9H,(H,15,17)(H,16,18)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXHCWMGFCANDZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anti-inflammatory properties, and potential as a kinase inhibitor.

Chemical Structure and Synthesis

The chemical structure of (2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide includes an indazole moiety and a thiophene ring, which are known to contribute to the pharmacological properties of many compounds. The synthesis typically involves coupling reactions that introduce the indazole and thiophene groups effectively.

Table 1: Summary of Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| CEL Coupling | Utilizes copper complexes for arylation | Good to excellent |

| Metalation | Involves metalation of indazole derivatives | Variable yields |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of indazole derivatives. For instance, compounds derived from indazole structures have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. The results indicated that certain derivatives exhibit significant anti-inflammatory effects with low cytotoxicity.

Case Study: Indazole Derivatives

In a study assessing various indazole derivatives, including (2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide, the following findings were noted:

- Cytotoxicity : Compounds with substitutions at the N(1) position showed higher cytotoxicity compared to those with substitutions solely at N(2).

- NO Inhibition : Compounds without substitutions at N(1) were more effective in inhibiting NO production, suggesting that the N(1) position plays a critical role in determining biological activity.

Table 2: Biological Activity Results

| Compound | N(1) Substitution | NO Production Inhibition (%) | Cell Viability (%) |

|---|---|---|---|

| A | Yes | 25% | 70% |

| B | No | 75% | 85% |

| C | Yes | 15% | 60% |

Kinase Inhibition Potential

The compound also shows promise as a kinase inhibitor. Indazoles are known to target key pathways involved in cancer progression, particularly the PI3K/Akt/mTOR signaling pathway. Preliminary assays indicate that (2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide can inhibit specific kinases involved in this pathway.

Research Findings

A series of biochemical assays demonstrated that selected indazole derivatives exhibited micromolar inhibition against PI3K and mTOR kinases. This suggests potential applications in cancer therapeutics.

Comparación Con Compuestos Similares

Table 1. Structural and Functional Comparison of Key Compounds

Table 2. Substituent Effects on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.